2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H22N4O2S. This compound is part of a class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves the condensation of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzimidazole ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-(4-isopropylbenzylidene)acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-(3-methylbenzylidene)acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-(4-propoxybenzylidene)acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide apart is its unique combination of the benzimidazole and hydrazide moieties, which confer distinct biological activities. The presence of the hydroxyphenyl group further enhances its potential for hydrogen bonding and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-17(19-11-5-8-14-22(19)29)26-27-23(30)16-31-24-25-20-12-6-7-13-21(20)28(24)15-18-9-3-2-4-10-18/h2-14,29H,15-16H2,1H3,(H,27,30)/b26-17+ |
InChI Key |
JPRHSUMMQIGHLG-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
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